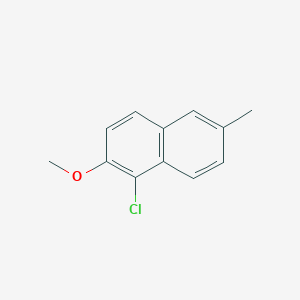
3-Hydroxy-2-methyl-1,2-dihydroquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-methyl-1,2-dihydroquinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinoline family. This compound is characterized by a quinoline core structure with a hydroxyl group at the third position, a methyl group at the second position, and a carboxylic acid group at the fourth position. The unique arrangement of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-methyl-1,2-dihydroquinoline-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 2-methylquinoline.
Carboxylation: The carboxylic acid group at the fourth position can be introduced via carboxylation reactions, such as the Kolbe-Schmitt reaction, where carbon dioxide is reacted with the quinoline derivative under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinoline derivative.
Substitution: The methyl group can be substituted with various functional groups through electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of a catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
3-Hydroxy-2-methyl-1,2-dihydroquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2-methyl-1,2-dihydroquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence cellular pathways related to oxidative stress, apoptosis, and signal transduction, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
2-Hydroxyquinoline: Lacks the methyl and carboxylic acid groups, resulting in different chemical properties.
4-Hydroxyquinoline: Differs in the position of the hydroxyl group, affecting its reactivity and biological activity.
2-Methylquinoline: Lacks the hydroxyl and carboxylic acid groups, leading to distinct chemical behavior.
Uniqueness: 3-Hydroxy-2-methyl-1,2-dihydroquinoline-4-carboxylic acid is unique due to the specific arrangement of its functional groups, which imparts a combination of chemical reactivity and biological activity not found in other similar compounds.
Propriétés
Numéro CAS |
62149-37-5 |
|---|---|
Formule moléculaire |
C11H11NO3 |
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
3-hydroxy-2-methyl-1,2-dihydroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H11NO3/c1-6-10(13)9(11(14)15)7-4-2-3-5-8(7)12-6/h2-6,12-13H,1H3,(H,14,15) |
Clé InChI |
BHUIMHLZIJNWMI-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=C(C2=CC=CC=C2N1)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11894806.png)
![2-Bromo-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B11894810.png)
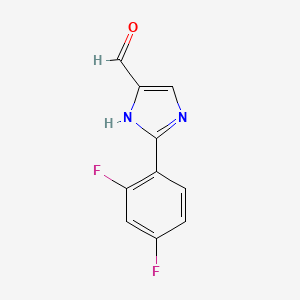
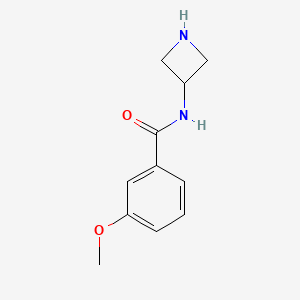

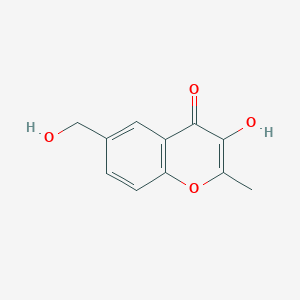

![3-Cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11894853.png)
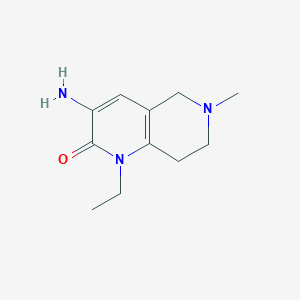

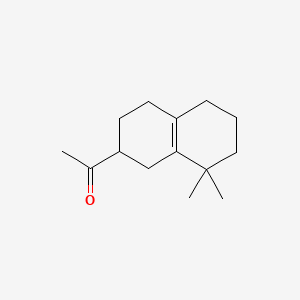

![4-Methoxy-[1,3]dioxolo[4,5-h]isoquinoline](/img/structure/B11894873.png)
